molecular formula C14H13NO B14633732 2-Methoxy-9h-fluoren-3-amine CAS No. 54961-23-8

2-Methoxy-9h-fluoren-3-amine

Cat. No.: B14633732
CAS No.: 54961-23-8
M. Wt: 211.26 g/mol
InChI Key: MJPMKRNPNNIFLZ-UHFFFAOYSA-N
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Description

2-Methoxy-9h-fluoren-3-amine is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of two benzene rings fused to a central cyclopentane ring. The presence of a methoxy group at the 2-position and an amine group at the 3-position of the fluorene core makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-Methoxy-9h-fluoren-3-amine may involve large-scale chemical reactions using automated reactors. The process typically includes the use of high-purity starting materials and catalysts to ensure a high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-9h-fluoren-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Methoxy-9h-fluoren-3-amine is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-9h-fluoren-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid

Uniqueness

2-Methoxy-9h-fluoren-3-amine is unique due to the presence of both methoxy and amine groups on the fluorene core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions .

Properties

CAS No.

54961-23-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methoxy-9H-fluoren-3-amine

InChI

InChI=1S/C14H13NO/c1-16-14-7-10-6-9-4-2-3-5-11(9)12(10)8-13(14)15/h2-5,7-8H,6,15H2,1H3

InChI Key

MJPMKRNPNNIFLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=CC=CC=C32)N

Origin of Product

United States

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